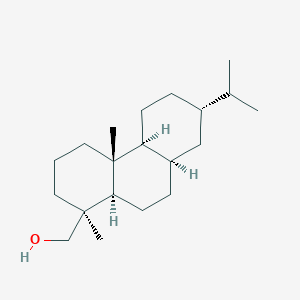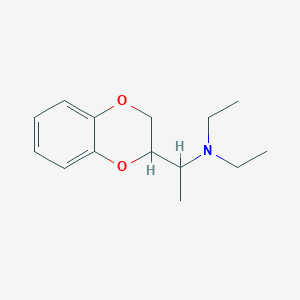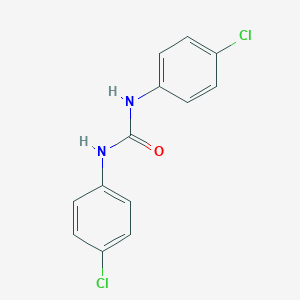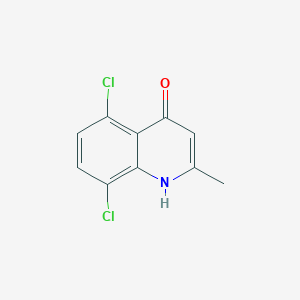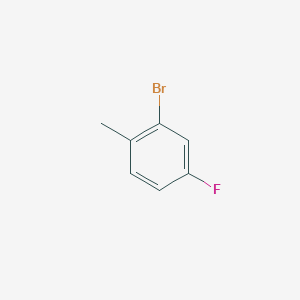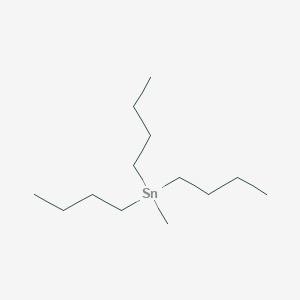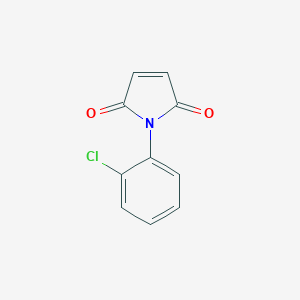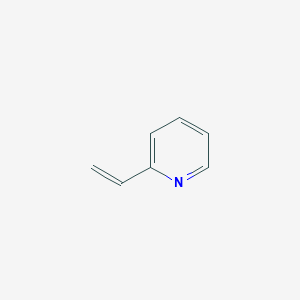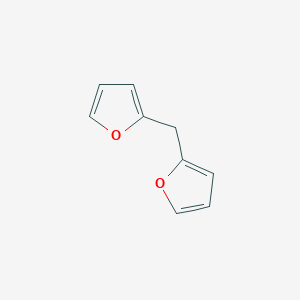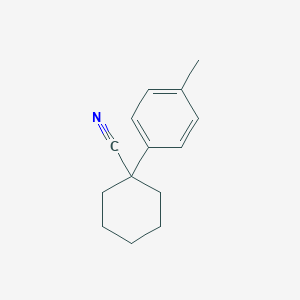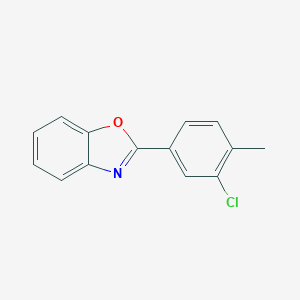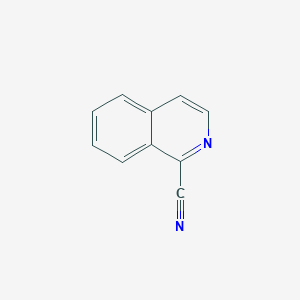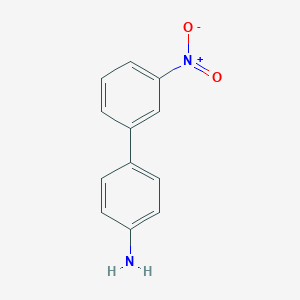
4-Biphenylamine, 3'-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylamine, 3'-nitro- is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound is also known as 3'-nitro-4-aminobiphenyl or 3'-nitro-4-phenylaniline and is a nitro-substituted derivative of biphenylamine.
Mecanismo De Acción
The mechanism of action of 4-Biphenylamine, 3'-nitro- in organic electronics is based on its ability to act as an electron donor or acceptor. The nitro group (-NO2) present in the compound is an electron-withdrawing group, which makes the compound an electron acceptor. The amino group (-NH2) present in the compound is an electron-donating group, which makes the compound an electron donor. The combination of these two groups makes the compound a good candidate for use in organic semiconductors.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Biphenylamine, 3'-nitro-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. It is, therefore, considered safe for use in various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Biphenylamine, 3'-nitro- in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is that it is relatively new, and there is limited information available on its properties and applications.
Direcciones Futuras
There are several future directions for research on 4-Biphenylamine, 3'-nitro-. One of the areas of interest is the development of new synthetic methods for the compound. Researchers are also exploring the use of this compound in other fields, such as optoelectronics, catalysis, and materials science. Additionally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety for use in various applications.
Conclusion:
In conclusion, 4-Biphenylamine, 3'-nitro- is a chemical compound that has potential applications in various fields of scientific research. Its ability to act as an electron donor or acceptor makes it a good candidate for use in organic electronics. The compound is relatively easy to synthesize and purify, and it is considered safe for use in various scientific research applications. However, there is limited information available on its properties and applications, and further research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of 4-Biphenylamine, 3'-nitro- involves the nitration of 4-Biphenylamine. Nitration is the process of introducing a nitro group (-NO2) into an organic compound. The reaction is carried out by mixing 4-Biphenylamine with a mixture of nitric acid and sulfuric acid. The reaction mixture is then heated to a specific temperature and stirred for a specific time. After the reaction, the product is purified and isolated using various techniques such as recrystallization, column chromatography, or distillation.
Aplicaciones Científicas De Investigación
4-Biphenylamine, 3'-nitro- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are essential components of electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Propiedades
Número CAS |
1141-29-3 |
|---|---|
Nombre del producto |
4-Biphenylamine, 3'-nitro- |
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)aniline |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2 |
Clave InChI |
UIPWYSFUWRTDOG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Otros números CAS |
1141-29-3 |
Sinónimos |
4AMINO3NITROBIPHENYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
